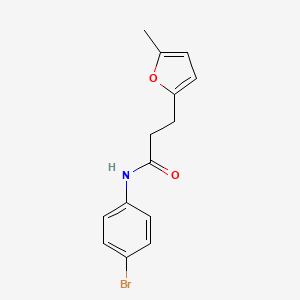

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, BFPF, and has been found to have a range of interesting properties that make it useful for various applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry Applications

"N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide" and related compounds are integral to synthetic organic chemistry. For instance, the electrophilic cyanation of aryl and heteroaryl bromides, including the use of related structures, has been highlighted for the efficient synthesis of various benzonitriles. These compounds are significant due to their role as pharmaceutical intermediates, showcasing the importance of such structures in facilitating complex synthetic routes (Anbarasan, Neumann, & Beller, 2011).

Photodynamic Therapy and Cancer Treatment

Compounds structurally akin to "this compound" have been investigated for their utility in photodynamic therapy (PDT) against cancer. A study on zinc phthalocyanine derivatives, which possess similar bromo-functionalized aromatic structures, revealed their high singlet oxygen quantum yield, making them potent photosensitizers for cancer treatment through PDT. These findings underscore the potential of such compounds in developing new therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

The antimicrobial properties of compounds containing 4-acetylphenyl fragments, akin to the structure of "this compound", were explored, demonstrating the synthesis of arylsubstituted halogen(thiocyanato)amides. These compounds showed significant antibacterial and antifungal activity, highlighting the potential of such molecules in addressing microbial resistance and developing new antimicrobial agents (Baranovskyi et al., 2018).

Material Science and Polymer Applications

The synthesis of new coumarin-based fluorescent ATRP (Atom Transfer Radical Polymerization) initiators, involving structures similar to "this compound", demonstrates the compound's relevance in material science. Such initiators are crucial for polymerizations of acrylates, offering pathways to novel materials with potential applications in optoelectronics and sensing technologies (Kulai & Mallet-Ladeira, 2016).

Enzyme Inhibition and Pharmaceutical Research

Research into biphenyl ester derivatives as tyrosinase inhibitors has highlighted the importance of such compounds in pharmaceutical applications, particularly for conditions like hyperpigmentation. By synthesizing and evaluating the inhibitory effects of similar compounds on tyrosinase, researchers have paved the way for developing new therapeutic agents for skin conditions and beyond (Kwong et al., 2017).

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABYCOOMMCQRJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328647 |

Source

|

| Record name | N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642230 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

327075-00-3 |

Source

|

| Record name | N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)

![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)

![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)

![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)